4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17262840
InChI: InChI=1S/C9H11NO2/c1-6-9(7(2)12)8(5-11)4-10(6)3/h4-5H,1-3H3
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde

CAS No.:

Cat. No.: VC17262840

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde -

Specification

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 4-acetyl-1,5-dimethylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C9H11NO2/c1-6-9(7(2)12)8(5-11)4-10(6)3/h4-5H,1-3H3
Standard InChI Key ZKCDQECYEKDVFW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CN1C)C=O)C(=O)C

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular formula of 4-acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde is C₁₀H₁₃NO₂, with a molar mass of 179.22 g/mol. The pyrrole core adopts a planar aromatic structure, with substituents influencing electronic distribution and reactivity. The acetyl group at position 4 introduces electron-withdrawing effects, while the methyl groups at positions 1 and 5 provide steric stabilization. The aldehyde moiety at position 3 enhances electrophilicity, facilitating nucleophilic additions or condensations .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂
Molar Mass179.22 g/mol
Density~1.12 g/cm³ (estimated)
Boiling Point~280–300°C (extrapolated)
Flash Point>110°C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The aldehyde proton resonates as a singlet near δ 9.8–10.0 ppm, while the acetyl methyl group appears as a singlet at δ 2.4–2.6 ppm. Methyl groups at positions 1 and 5 exhibit signals at δ 2.1–2.3 ppm .

  • ¹³C NMR: The carbonyl carbon of the acetyl group is observed at δ 195–200 ppm, and the aldehyde carbon appears near δ 190 ppm. Aromatic carbons in the pyrrole ring resonate between δ 110–140 ppm .

Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 179.1 [M+H]⁺, with fragmentation patterns corresponding to loss of acetyl (-60 amu) and formyl (-28 amu) groups .

Synthesis and Reaction Pathways

Vilsmeier-Haack Formylation

The synthesis of 4-acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde involves a Vilsmeier-Haack reaction, where a pre-functionalized pyrrole undergoes formylation at position 3. A representative procedure is adapted from methods used for analogous pyrrole-2-carbaldehydes :

  • Step 1: A solution of 4-acetyl-1,5-dimethyl-1H-pyrrole in dichloroethane is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C.

  • Step 2: The mixture is refluxed to generate the Vilsmeier reagent, which electrophilically substitutes the pyrrole at the activated position.

  • Step 3: Quenching with aqueous sodium acetate yields the crude aldehyde, purified via flash chromatography (SiO₂, ethyl acetate/hexanes) .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
Reaction Temperature0°C → Reflux75–85%
POCl₃ Equivalents1.2 eq
Purification Solvent20% EtOAc/Hexanes

Side Reactions and Byproducts

Competing reactions include over-oxidation of the aldehyde to carboxylic acids or self-condensation under acidic conditions. These are mitigated by strict temperature control and rapid workup .

Applications in Materials and Pharmaceuticals

Fluorescent Dye Synthesis

The aldehyde group in 4-acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde reacts with amines or hydrazines to form Schiff bases, which are precursors to BODIPY (boron-dipyrromethene) dyes. These dyes exhibit high quantum yields and stability, making them suitable for bioimaging and optoelectronic devices .

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial activity. The acetyl and aldehyde groups provide binding sites for metal coordination .

CodePrecautionary Statement
P101Seek medical advice if exposed
P102Keep away from children
P201Obtain safety instructions first

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